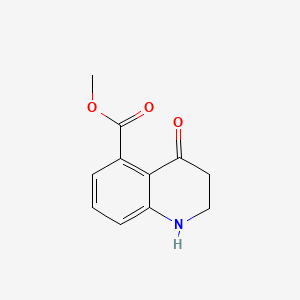

Methyl 4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate

Description

Methyl 4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate is a tetrahydroquinoline derivative characterized by a bicyclic structure with a ketone group at position 4 and a methyl ester at position 3. This scaffold is frequently functionalized with substituents such as halogens (e.g., fluorine) and heterocyclic groups (e.g., 1-methyl-1H-1,2,4-triazol-5-yl) to enhance bioactivity or physicochemical properties. A notable derivative is Methyl 7-fluoro-2-(4-fluorophenyl)-3-(1-methyl-1H-1,2,4-triazol-5-yl)-4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate (CAS 1322616-36-3), which has been studied in the context of PARP-1 inhibitors and coformer salts for pharmaceutical applications .

Properties

Molecular Formula |

C11H11NO3 |

|---|---|

Molecular Weight |

205.21 g/mol |

IUPAC Name |

methyl 4-oxo-2,3-dihydro-1H-quinoline-5-carboxylate |

InChI |

InChI=1S/C11H11NO3/c1-15-11(14)7-3-2-4-8-10(7)9(13)5-6-12-8/h2-4,12H,5-6H2,1H3 |

InChI Key |

JKBLYKRNKJVCDB-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C2C(=O)CCNC2=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of anthranilic acid derivatives with suitable aldehydes or ketones in the presence of a catalyst . For example, the condensation of 6-formyl-7-hydroxy-1,2,2,4-tetramethyl-1,2-dihydroquinoline with methylene-active compounds such as ethyl cyanoacetate or dimethyl-3-oxopentanedioate can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of green chemistry approaches, such as solvent-free reactions or the use of environmentally benign catalysts . For instance, a green approach for the synthesis of 2-oxo-1,2,3,4-tetrahydroquinoline derivatives involves the use of lactic acid as a catalyst at elevated temperatures .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols . Reaction conditions often involve the use of catalysts and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives with hydroxyl or carboxyl groups, while reduction can produce alcohol derivatives .

Scientific Research Applications

Methyl 4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to its observed pharmacological effects . The compound’s structure allows it to interact with various biological molecules, influencing processes such as inflammation and cell signaling .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Tetrahydroquinoline Family

Table 1: Key Derivatives and Analogues

Functional Group Impact on Properties

Halogenation (Fluorine) :

- Fluorine at position 7 (e.g., in CAS 1322616-36-3) enhances metabolic stability and bioavailability via reduced oxidative metabolism .

- Bromine or iodine substitutions (e.g., in compound 2b/2c from ) may improve radiochemical stability for imaging applications .

Heterocyclic Additions (Triazole) :

- The 1-methyl-1H-1,2,4-triazol-5-yl group at position 3 facilitates hydrogen bonding, improving target binding (e.g., PARP-1 inhibition) .

Stereochemistry :

Physicochemical and Pharmacokinetic Insights

- Solubility : Coformer salts of the 4-fluorophenyl-triazolyl derivative () address poor aqueous solubility, a common limitation of ester-containing compounds.

- Purity : High-purity standards (e.g., 97% for CAS 1373329-52-2) are critical for pharmaceutical development .

- Synthetic Accessibility : Derivatives with bromophenyl/iodophenyl groups require specialized radiosynthesis protocols, limiting scalability compared to fluorinated analogues .

Biological Activity

Methyl 4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate is a significant compound in medicinal chemistry, known for its diverse biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H11NO3

- Molecular Weight : 205.21 g/mol

- IUPAC Name : this compound

- Structure : The compound features a tetrahydroquinoline core with a carboxylate group and a keto group at the 4-position.

1. Antimicrobial Activity

This compound has shown promising antimicrobial properties against various pathogens. Research indicates that it exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 100 µg/mL |

| Bacillus subtilis | 75 µg/mL |

The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential enzymes necessary for bacterial growth .

2. Anticancer Properties

Studies have demonstrated that this compound can induce apoptosis in cancer cells. It interacts with Bcl-2 family proteins, which are crucial in regulating apoptosis in cancer cells.

- Case Study : A study on Jurkat cells revealed that the compound induced apoptosis through caspase activation pathways . The binding affinity of the compound to Bcl-2 was noted to be significant (K_i = 5.2 µM), indicating its potential as an anticancer agent.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound inhibits key enzymes involved in metabolic pathways associated with cancer and infection.

- Receptor Modulation : It has been shown to modulate receptors involved in inflammatory responses and pain management .

Synthesis and Derivatives

The synthesis of this compound typically involves cyclization reactions from suitable precursors. Variations in the synthesis can lead to derivatives with enhanced biological activities.

Notable Derivatives

| Compound Name | Unique Features |

|---|---|

| Methyl 7-Fluoro-2-(4-fluorophenyl)-4-oxo... | Enhanced binding affinity due to fluorine substitution |

| Substituted tetrahydroquinoline derivatives | Diverse pharmacological properties |

These derivatives are under investigation for their potential therapeutic applications in treating various diseases .

Q & A

Q. What are the established synthetic routes for Methyl 4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate?

The compound is typically synthesized via cyclization reactions of suitable precursors. For example, ethyl analogs (e.g., Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate) are prepared through cyclization of substituted aniline derivatives using acid or base catalysts under reflux conditions in solvents like ethanol or methanol . Multi-step routes involving Hantzsch-type reactions or condensation of ketoesters with amines are also employed, with yields dependent on temperature control and catalyst selection . Optimization often includes varying solvents (e.g., DMF, THF) and reaction times to improve purity.

Q. Which analytical techniques are critical for structural characterization?

- NMR spectroscopy (¹H, ¹³C, DEPT) identifies functional groups and confirms regiochemistry.

- X-ray crystallography (using programs like SHELX ) resolves absolute configuration and hydrogen-bonding networks, as demonstrated in studies of related quinoline derivatives .

- Mass spectrometry (HRMS) verifies molecular weight and fragmentation patterns.

- FT-IR confirms carbonyl (C=O) and ester (COO) groups. Cross-validation of data from these techniques ensures structural accuracy.

Q. What are the key physical and chemical properties relevant to experimental handling?

While specific data for the methyl derivative is limited, analogous compounds (e.g., ethyl esters) show:

- Solubility in polar aprotic solvents (DMSO, DMF) and limited solubility in water.

- Sensitivity to hydrolysis under acidic/basic conditions, necessitating anhydrous storage .

- Thermal stability up to ~200°C, as inferred from related quinolines .

Advanced Research Questions

Q. How can synthetic yields be optimized, and what are common pitfalls?

Yield optimization involves:

- Catalyst screening : Lewis acids (e.g., ZnCl₂) or organocatalysts improve cyclization efficiency .

- Solvent selection : Polar solvents (e.g., ethanol) enhance reaction rates but may require reflux; switching to DMF can reduce side reactions.

- Purification challenges : Column chromatography (silica gel, ethyl acetate/hexane gradients) is standard, but recrystallization from ethanol/water mixtures may improve purity . Common pitfalls include incomplete cyclization (addressed via extended reaction times) and ester hydrolysis (mitigated by neutral pH conditions).

Q. How are contradictions in spectral data resolved during structural elucidation?

Discrepancies between calculated and observed NMR/IR peaks often arise from tautomerism or crystal packing effects. Strategies include:

- Variable-temperature NMR to detect dynamic processes (e.g., keto-enol tautomerism).

- Computational modeling (DFT calculations) to predict spectroscopic profiles and compare with experimental data.

- Single-crystal X-ray diffraction as a definitive method to resolve ambiguities, as seen in studies of hexahydroquinoline derivatives .

Q. What methodologies are used to study interactions with biological targets?

- Molecular docking : Software like AutoDock Vina predicts binding modes to enzymes (e.g., kinases) or receptors.

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics and affinity constants (KD).

- Structure-Activity Relationship (SAR) studies : Systematic modification of the quinoline core (e.g., substituents at positions 4 and 5) identifies pharmacophoric groups, as applied to trifluoromethyl analogs .

Q. How does the compound’s reactivity compare to structurally related quinolines?

Comparative studies highlight:

- Electrophilic substitution : The 4-oxo group directs electrophiles to the C-6/C-8 positions, unlike 2-oxo derivatives .

- Nucleophilic attack : The ester group at C-5 undergoes hydrolysis more readily than alkyl-substituted analogs, requiring careful pH control during reactions .

- Photostability : Methyl esters generally exhibit greater stability under UV light compared to ethyl esters, as noted in patent literature .

Methodological Considerations

Q. What crystallographic strategies ensure accurate structure determination?

- Data collection : High-resolution (≤ 0.8 Å) datasets reduce refinement errors.

- SHELXL refinement : Utilizes least-squares minimization and disorder modeling for complex structures .

- Twinned data handling : Programs like PLATON identify and correct for twinning, critical for quinoline derivatives prone to crystal packing defects .

Q. How are reaction mechanisms validated for novel derivatives?

- Isotopic labeling : <sup>18</sup>O tracing in ester hydrolysis confirms mechanistic pathways.

- Kinetic studies : Monitoring reaction progress via HPLC or in situ IR identifies rate-determining steps.

- Intermediate trapping : Low-temperature NMR or ESI-MS detects transient species (e.g., enolates) in cyclization reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.